molecular formula C16H22N6O5S B4945594 3-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4945594
M. Wt: 410.5 g/mol
InChI Key: ZTSZXXMKAJREFU-UHFFFAOYSA-N
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Description

3-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple pyrazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling through sulfonylation and carbonylation reactions. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize efficiency and scalability. These methods often employ advanced catalytic systems and automated reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups, often using reagents like alkyl halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfon

Properties

IUPAC Name

3-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O5S/c1-4-21-10-13(11(2)17-21)28(26,27)22-7-5-20(6-8-22)15(23)14-12(16(24)25)9-19(3)18-14/h9-10H,4-8H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSZXXMKAJREFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(C=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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